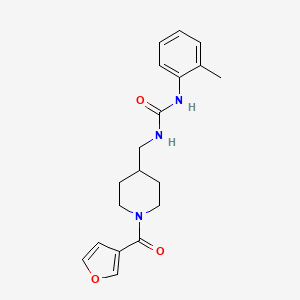

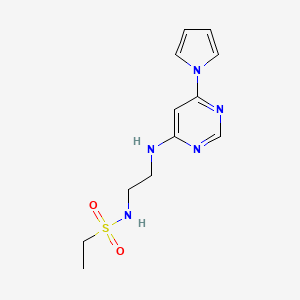

![molecular formula C32H31N3O6S B3009528 2-(4,5-二甲氧基-2-((4-苯基哌嗪-1-基)磺酰基)苯乙基)-1H-苯并[de]异喹啉-1,3(2H)-二酮 CAS No. 452089-53-1](/img/structure/B3009528.png)

2-(4,5-二甲氧基-2-((4-苯基哌嗪-1-基)磺酰基)苯乙基)-1H-苯并[de]异喹啉-1,3(2H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of benzo[de]isoquinoline-1,3-dione, a heterocyclic compound that has been studied for its potential antiviral properties. Specifically, derivatives of this compound have shown inhibitory effects on viral replication in the context of herpes simplex and vaccinia viruses, as demonstrated in chick embryo cell cultures . The structure of the compound suggests it may have interactions with biological targets due to the presence of sulfonyl and phenylpiperazine groups, which are common in molecules with biological activity.

Synthesis Analysis

The synthesis of related heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, has been achieved through a visible-light-promoted reaction involving N-alkyl-N-methacryloyl benzamides and sulfonyl chlorides . This method, catalyzed by fac-Ir(ppy)3 at room temperature, could potentially be adapted for the synthesis of the compound , considering the structural similarities and the presence of the sulfonyl group.

Molecular Structure Analysis

The molecular structure of benzo[de]isoquinoline-1,3-dione derivatives is crucial for their biological activity. For instance, the presence of a phenyl moiety and its substituents significantly affects the inhibitory activity against enzymes like human heart chymase . The molecular modeling studies suggest that different parts of the molecule interact with specific subsites of the enzyme, indicating that the detailed structure of the compound is essential for its function.

Chemical Reactions Analysis

The reactivity of benzo[de]isoquinoline-1,3-dione derivatives can be complex. For example, the reaction of 5-phenyl-2,3-dihydrofuran-2,3-dione with 6,7-dimethoxy-3,4-dihydroisoquinoline leads to the formation of a tetrahydropyrrolo[2,1-a]isoquinoline derivative . This suggests that the compound may also undergo various chemical reactions, potentially leading to the formation of new derivatives with different biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione are not detailed in the provided papers, the properties of similar compounds can be inferred. Typically, these compounds are crystalline solids, and their solubility, melting points, and stability would depend on the nature of the substituents and the overall molecular structure. The presence of dimethoxy and sulfonyl groups could affect the compound's solubility in organic solvents and water, which is important for its potential use as a pharmaceutical agent.

科学研究应用

丝氨酸蛋白酶失活

类似于 2-(4,5-二甲氧基-2-((4-苯基哌嗪-1-基)磺酰基)苯乙基)-1H-苯并[de]异喹啉-1,3(2H)-二酮的化合物,特别是 N-(磺酰氧基)邻苯二甲酰亚胺和 1H-苯并[de]异喹啉-1,3(2H)-二酮,已被确定为糜蛋白酶和相关丝氨酸蛋白酶的有效失活剂。这些化合物充当自杀底物,导致靶蛋白酶不可逆修饰,表明在涉及蛋白酶抑制和调节生物系统中蛋白酶活性的研究中具有潜在应用 (Neumann 和 Gütschow,1994 年)。

抗氧化剂评价

对与本化合物具有结构相似性的吡唑并吡啶衍生物的研究表明,其中一些衍生物表现出有希望的抗氧化特性。这表明在开发新的抗氧化剂方面具有潜在应用,这些抗氧化剂可以保护 DNA 免受各种试剂诱导的损伤 (Gouda,2012 年)。

新型合成方法

通过 Pictet-Spengler 反应合成新型异喹啉并[5,4-ab]菲啶衍生物突出了可应用于目标化合物的创新合成路线。这些方法能够创建具有独特框架的化合物,在药物发现和复杂有机分子的合成中具有潜在应用 (Tsai 等人,2018 年)。

多米诺合成方法

开发了一种环境友好、高效且便捷的方法来合成苯并噻唑基喹啉-2,5-二酮及其螺环类似物。这个一步四组分反应可以为生产具有潜在药物化学和材料科学应用的结构多样的化合物的更绿色的合成方法提供见解 (Arya 等人,2012 年)。

细胞周期蛋白依赖性激酶抑制

一系列异喹啉-1,3-(2H,4H)-二酮衍生物已被报道为细胞周期蛋白依赖性激酶 4 (CDK4) 的有效和选择性抑制剂,代表了一类新型的潜在抗肿瘤剂。这表明所讨论的化合物可能在癌症研究中具有应用,特别是在开发针对 CDK4 的新疗法方面 (Tsou 等人,2009 年)。

作用机制

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . ACh is a neurotransmitter that plays a crucial role in learning and memory .

Mode of Action

The compound interacts with AChE, inhibiting its activity . The compound’s mode of action against AChE is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

Biochemical Pathways

The compound affects the cholinergic neurotransmission pathway by inhibiting AChE . This inhibition increases the level of ACh, which can enhance cognition functions . The compound’s action on this pathway could have downstream effects on cognitive function, particularly in the context of neurodegenerative diseases like Alzheimer’s disease .

Result of Action

By inhibiting AChE and increasing the level of ACh, the compound could potentially alleviate symptoms of diseases characterized by low levels of ACh, such as Alzheimer’s disease . .

属性

IUPAC Name |

2-[2-[4,5-dimethoxy-2-(4-phenylpiperazin-1-yl)sulfonylphenyl]ethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31N3O6S/c1-40-27-20-23(14-15-35-31(36)25-12-6-8-22-9-7-13-26(30(22)25)32(35)37)29(21-28(27)41-2)42(38,39)34-18-16-33(17-19-34)24-10-4-3-5-11-24/h3-13,20-21H,14-19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETMERPSFYZKPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCN(CC5)C6=CC=CC=C6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

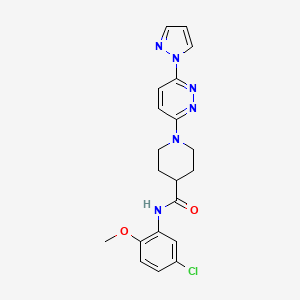

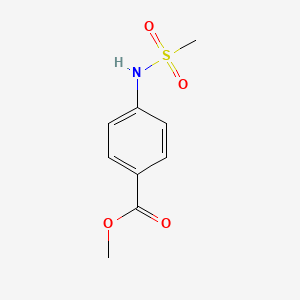

![Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B3009446.png)

![[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3009456.png)

![4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B3009457.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride](/img/structure/B3009459.png)

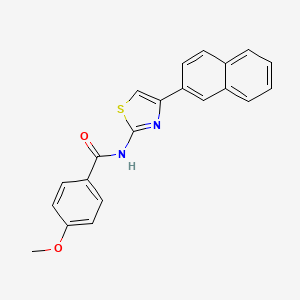

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B3009460.png)

![2-[7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3009462.png)